![molecular formula C7H5FN2 B1321080 5-Fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 866319-00-8](/img/structure/B1321080.png)

5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in various fields of chemical research due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a fluorine atom, which can significantly influence the chemical and physical properties of molecules, making them valuable in the design of drugs and materials .

Synthesis Analysis

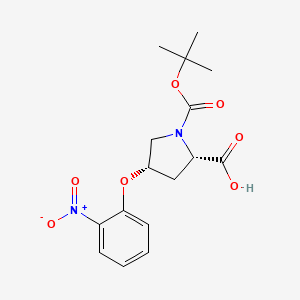

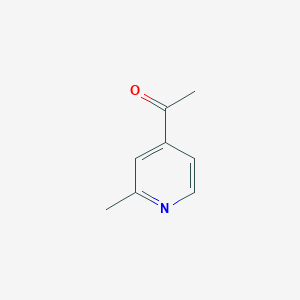

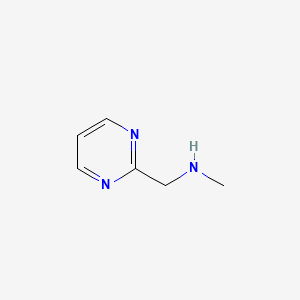

The synthesis of derivatives of this compound has been explored in several studies. A practical synthesis of a pharmaceutical intermediate closely related to this compound was achieved through a palladium-catalyzed cyanation/reduction sequence, followed by a selective monodechlorination and coupling of two building blocks . Another study presented two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, utilizing either the Balz-Schiemann reaction or lithium-halogen exchange . Additionally, a synthesis involving electrophilic fluorination of a trimethylstannyl precursor was used to create a compound intended to image dopamine D4 receptors .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined through various methods. X-ray crystallography has been used to elucidate the structure of a compound with a similar pyridine backbone, revealing the presence of diorientationally disordered fluorobenzyl groups and hydrogen bonds that stabilize the crystal structure . Another study on a different compound with a pyrrolidine ring showed that the ring adopts an envelope conformation, with the molecular and crystal structures being stabilized by intra- and intermolecular interactions .

Chemical Reactions Analysis

The presence of fluorine in the structure of these compounds plays a significant role in their reactivity. For instance, fluorine-containing organic molecules have been used as structure-directing agents in the synthesis of crystalline microporous materials, with the position of the fluorine atom affecting the templating ability . In the context of pyrazoles and pyridines, fluorine-containing amino pyrazoles have been condensed with fluorinated diketones, demonstrating the versatility of fluorine in facilitating chemical reactions .

Physical and Chemical Properties Analysis

Fluorine's electronegativity and small size make it an influential factor in the physical and chemical properties of molecules. The presence of fluorine can enhance the stability and reactivity of pharmaceutical intermediates . In the field of materials science, the fluorine atom's position in structure-directing agents can significantly impact the synthesis and properties of microporous materials . Furthermore, fluorinated compounds have been shown to possess good fluorescence activity and selectivity for metal cations, which can be applied in biological imaging .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine has been synthesized through various routes. One such method involves the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination techniques (Thibault et al., 2003).

Biomedical Research

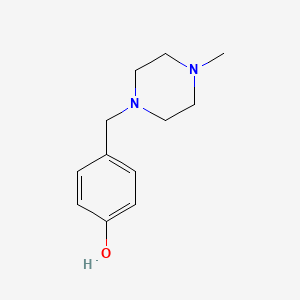

- Neurological Disorders : A derivative of this compound was studied for its potential pro-cognitive properties and as a dual 5-HT6/5-HT2A receptor ligand. This derivative showed promise in reversing memory impairment induced by phencyclidine (Staroń et al., 2019).

- Cancer Research : In cancer research, particularly for diffuse malignant peritoneal mesothelioma, analogues of this compound, such as 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine, showed inhibitory effects on cyclin-dependent kinases and induced apoptosis in cancer cells (Carbone et al., 2013).

Imaging and Diagnostic Applications

- Radiopharmaceutical Synthesis : this compound derivatives have been utilized in the development of radiopharmaceuticals like [18 F]MK-6240, which is used for PET imaging of neurofibrillary tangles in Alzheimer's disease (Hopewell et al., 2019).

Novel Drug Discovery and Development

- Antiviral Research : Compounds containing this compound as a skeleton have been explored for their potential as PB2 inhibitors in the treatment of influenza. These compounds demonstrated promising antiviral activity and cellular cytotoxicity in assays (Yang et al., 2019).

- Cancer Treatment : Phenylpyrimidine-carboxamide derivatives with a 1H-pyrrolo[2,3-b]pyridine moiety were synthesized and evaluated for their efficacy against cancer cell lines. These compounds showed significant cytotoxicity and selectivity, suggesting potential for cancer treatment (Zhu et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .

Result of Action

This compound derivatives have shown potent activities against FGFR1, 2, and 3 . In vitro, these derivatives inhibited breast cancer 4T1 cell proliferation and induced apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

5-Fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of this compound to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting key signaling pathways involved in cell proliferation and survival. Additionally, this compound has been shown to induce conformational changes in FGFRs, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cell proliferation and survival, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its inhibitory effects. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments. Within the cytoplasm and nucleus, this compound interacts with various biomolecules, modulating their activity and function .

Eigenschaften

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALBNSFYMXBWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609780 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866319-00-8 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

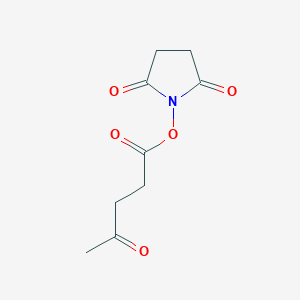

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)